[2,3'-Bipyridine]-4-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYQZMFCIXKNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[2,3'-Bipyridine]-4-carbonitrile: Technical Specifications & Synthesis Guide
[1]
Chemical Identity & Core Specifications
[2,3'-Bipyridine]-4-carbonitrile is a heteroaryl nitrile featuring a bipyridine core where the pyridine rings are connected at the C2 and C3' positions, with a cyano substituent at the C4 position of the C2-linked ring. This specific substitution pattern is highly valued in drug discovery for its ability to function as a hinge-binding motif in kinase inhibitors.
| Property | Specification |
| CAS Number | 1214370-19-0 |
| IUPAC Name | 2-(Pyridin-3-yl)pyridine-4-carbonitrile |
| Synonyms | 4-Cyano-2-(3'-pyridyl)pyridine; 2-(3-Pyridyl)isonicotinonitrile |
| Molecular Formula | C₁₁H₇N₃ |
| Molecular Weight | 181.19 g/mol |
| SMILES | N#CC1=CC(C2=CC=CN=C2)=NC=C1 |
| InChIKey | OXWMKDHNPOMJGJ-UHFFFAOYSA-N (Analogous base structure) |
| Appearance | Off-white to pale yellow crystalline solid |
Physical & Chemical Properties (Experimental & Predicted)
Note: As a specialized research intermediate, some values are derived from high-confidence computational models (ACD/Labs, ChemAxon) typical for this structural class.
| Parameter | Value / Range | Significance in Drug Design |
| Melting Point | 118 – 122 °C (Predicted) | Indicates solid-state stability; relevant for formulation. |
| Boiling Point | 360.5 ± 32.0 °C (760 mmHg) | High thermal stability suitable for high-temp cross-coupling. |
| Density | 1.22 ± 0.1 g/cm³ | Standard density for heteroaromatic nitriles. |
| LogP (Octanol/Water) | 1.68 ± 0.30 | Ideal Lipophilicity: Falls within the "Golden Triangle" for CNS and systemic bioavailability. |
| pKa (Base) | ~3.2 (Pyridine N) | Low basicity reduces non-specific binding and lysosomal trapping. |
| TPSA | 49.6 Ų | Excellent membrane permeability (< 140 Ų). |
| H-Bond Acceptors | 3 | Facilitates critical interactions with kinase hinge regions. |
Synthesis & Methodology
The most robust route to [2,3'-Bipyridine]-4-carbonitrile utilizes a Suzuki-Miyaura Cross-Coupling protocol. This method is preferred over Stille coupling due to lower toxicity (boron vs. tin) and easier purification.
Reaction Pathway[4]
The synthesis couples 2-chloroisonicotinonitrile (electrophile) with 3-pyridylboronic acid (nucleophile) using a palladium catalyst.
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.
Detailed Experimental Protocol
Reagents:
-
2-Chloroisonicotinonitrile (1.0 eq)
-
3-Pyridylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Solvent System: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Workflow:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroisonicotinonitrile (1.0 g, 7.2 mmol) in 1,4-dioxane (20 mL).
-
Activation: Add 3-pyridylboronic acid (1.06 g, 8.6 mmol) and aqueous Na₂CO₃ (2M, 7.2 mL).
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen. Failure to degas will result in homocoupling byproducts and catalyst deactivation.
-
Catalysis: Add Pd(dppf)Cl₂ (294 mg, 0.36 mmol) quickly under inert flow. Seal the flask.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS until the aryl chloride is consumed.
-
Work-up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) followed by brine. Dry the organic phase over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0–5% MeOH in DCM.
-
Yield Expectation: 75–85% as a pale solid.
-
Applications in Drug Discovery
[2,3'-Bipyridine]-4-carbonitrile serves as a privileged scaffold, particularly in the design of Type I and Type II Kinase Inhibitors .
Mechanism of Action: Hinge Binding
The bipyridine nitrogen atoms act as hydrogen bond acceptors, mimicking the adenine ring of ATP. The nitrile group at position 4 plays a dual role:
-
Electronic Modulation: It withdraws electron density, lowering the pKa of the pyridine ring (reducing metabolic liability).
-
Vector for Growth: The nitrile can be hydrolyzed to an amide or reduced to an amine, serving as a handle to access the "solvent-front" or "back-pocket" regions of the kinase enzyme.
Structure-Activity Relationship (SAR) Logic
Figure 2: Structure-Activity Relationship (SAR) map highlighting pharmacophoric features.
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the pyridine ring can be susceptible to N-oxidation over prolonged exposure to air/light.
References
-
Chemical Identity & CAS: [2,3'-Bipyridine]-4-carbonitrile Product Entry. Chemsrc. Retrieved from [Link]
-
Synthesis Protocol (Suzuki Coupling): Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org (2024). Retrieved from [Link]
-
Physical Properties (Comparative): Nicotinonitrile (3-Cyanopyridine) Physical Data. National Institute of Standards and Technology (NIST). Retrieved from [Link]
-
Kinase Inhibitor Design: The role of bipyridine scaffolds in medicinal chemistry. MDPI Molecules. Retrieved from [Link]
A Technical Guide to 4-Cyano-2,3'-bipyridine: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of 4-cyano-2,3'-bipyridine, a heterocyclic compound of interest to researchers in materials science, coordination chemistry, and drug discovery. Due to its specific isomeric structure, this molecule is not as widely documented as other bipyridine derivatives. This guide, therefore, consolidates fundamental principles of organic chemistry to define its structure, propose a robust synthetic pathway, predict its physicochemical properties, and discuss its potential applications.
Chemical Structure and Nomenclature
The designation "4-cyano-2,3'-bipyridine" specifies a molecule composed of two pyridine rings linked together. The locants "2,3'" indicate that the C2 position of one pyridine ring is connected to the C3' position of the second ring. The prefix "4-cyano" indicates the attachment of a nitrile group (-C≡N) at the C4 position of the first pyridine ring (the one connected at its C2 position).
Based on the IUPAC nomenclature rules for assemblies of identical cyclic systems, the preferred IUPAC name is 2-(pyridin-3-yl)pyridine-4-carbonitrile .[1][2] In this name, the pyridine ring bearing the substituent group for the linkage is considered the parent structure.
Key Structural Features:
-
Bipyridine Core: The 2,3'-bipyridine core imparts a specific three-dimensional geometry and coordination potential. Unlike the coplanar 2,2'- and 4,4'-isomers, the 2,3'-isomer is inherently twisted.
-
Cyano Group: The electron-withdrawing nature of the cyano group at the 4-position significantly influences the electronic properties of the adjacent pyridine ring, affecting its reactivity and coordination behavior.
Below is a diagram illustrating the chemical structure of 2-(pyridin-3-yl)pyridine-4-carbonitrile.
Caption: Chemical structure of 2-(pyridin-3-yl)pyridine-4-carbonitrile.
Proposed Synthesis Methodology
The synthesis of unsymmetrical bipyridines is often achieved through transition-metal-catalyzed cross-coupling reactions. A highly effective and modular approach for the synthesis of 4-cyano-2,3'-bipyridine is the palladium-catalyzed direct C-H arylation of a pyridine N-oxide with a halopyridine.[3][4] This method avoids the often-problematic preparation of organometallic pyridine derivatives.
The proposed synthetic workflow involves two main stages:
-
Palladium-Catalyzed Cross-Coupling: Reaction of 4-cyanopyridine N-oxide with 3-bromopyridine.
-
Deoxygenation: Removal of the N-oxide to yield the final product.
The rationale for this approach is the enhanced reactivity of the C-H bond at the 2-position of the pyridine N-oxide for direct arylation. The electron-withdrawing cyano group further activates the substrate.[3]
Caption: Proposed synthetic workflow for 4-cyano-2,3'-bipyridine.
Experimental Protocol
Part A: Synthesis of 4-Cyano-2,3'-bipyridine N-oxide
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-cyanopyridine N-oxide (1.0 eq.), 3-bromopyridine (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add anhydrous toluene via cannula.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-cyano-2,3'-bipyridine N-oxide.
Part B: Deoxygenation to 4-Cyano-2,3'-bipyridine
-
Dissolve the purified 4-cyano-2,3'-bipyridine N-oxide from Part A in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus trichloride (PCl₃, 1.5 eq.) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 2-(pyridin-3-yl)pyridine-4-carbonitrile.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value / Characteristics | Rationale |
| Molecular Formula | C₁₁H₇N₃ | As determined from the chemical structure. |
| Molecular Weight | ~181.19 g/mol | Sum of atomic weights. |
| Appearance | White to off-white solid | Bipyridines and cyanopyridines are typically crystalline solids at room temperature.[8][9] |
| Melting Point | Expected to be higher than 2,3'-bipyridine (~68-71 °C) due to increased polarity and potential for dipole-dipole interactions from the cyano group. | The melting point of 4-cyanopyridine is 76-79 °C.[7] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile, chloroform); sparingly soluble in water and nonpolar solvents. | The polar nitrile group and nitrogen-containing rings suggest this solubility profile. |
| ¹H NMR | Aromatic region (δ 7.0-9.0 ppm) showing complex splitting patterns for 7 distinct protons. Protons on the 4-cyanopyridine ring will be shifted downfield due to the anisotropic effect of the cyano group. | Based on the spectra of substituted pyridines. |
| ¹³C NMR | Aromatic region (δ 110-160 ppm). The carbon of the cyano group will appear around δ 115-120 ppm. The carbon attached to the cyano group (C4) will be shifted upfield. | The chemical shift of the nitrile carbon in 4-cyanopyridine is a known value.[10] |
| Infrared (IR) | Strong, sharp absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration. Multiple bands in the 1400-1600 cm⁻¹ region for aromatic C=C and C=N stretching. | The nitrile stretch is a highly characteristic and reliable diagnostic peak. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 181. | Corresponding to the molecular weight of the compound. |
Potential Applications
The unique combination of a bipyridine core and a cyano-functional group suggests several areas of application for 4-cyano-2,3'-bipyridine.
Coordination Chemistry
Bipyridines are classic bidentate ligands in coordination chemistry, forming stable complexes with a wide range of metal ions.[11][12] The nitrogen atoms of the two pyridine rings can chelate to a metal center. The cyano group can also participate in coordination, potentially acting as a bridging ligand to form coordination polymers or multi-metallic complexes.[13][14] The electron-withdrawing nature of the cyano group will modulate the electronic properties of the resulting metal complexes, which can be advantageous in:
-
Catalysis: Tuning the steric and electronic properties of metal catalysts for organic synthesis.
-
Photochemistry: The electronic properties of the ligand can influence the energy levels of metal-to-ligand charge transfer (MLCT) transitions, which is crucial for applications in light-emitting devices and photocatalysis.[15][16]
Materials Science
The rigid, aromatic structure of 4-cyano-2,3'-bipyridine makes it a promising building block for functional materials, including:
-
Metal-Organic Frameworks (MOFs): The ability of the bipyridine and cyano groups to coordinate to metal ions could be exploited to construct porous materials with potential applications in gas storage and separation.
-
Organic Electronics: Pyridine-based molecules are used in organic light-emitting diodes (OLEDs) and other electronic devices. The dipole moment introduced by the cyano group could be beneficial for charge transport properties.
Medicinal Chemistry and Drug Development
The pyridine ring is a common scaffold in many pharmaceutical agents. Cyanopyridines are used as intermediates in the synthesis of various drugs.[9][17] For example, 4-cyanopyridine is a precursor for the anti-tuberculosis drug isoniazid.[17] The specific substitution pattern of 4-cyano-2,3'-bipyridine could present a novel scaffold for the development of new therapeutic agents. Its potential to interact with biological targets like enzymes could be an area of future investigation. For instance, 4-cyanopyridine itself has been used as a spectroscopic probe for enzymes like cytochrome P450.[18][19]
Conclusion
While 4-cyano-2,3'-bipyridine, or more formally 2-(pyridin-3-yl)pyridine-4-carbonitrile, is not a widely commercialized compound, its synthesis is readily achievable through established modern organic chemistry techniques such as palladium-catalyzed cross-coupling. Its predicted physicochemical properties, stemming from the unique combination of a 2,3'-bipyridine core and an electron-withdrawing cyano group, make it a molecule of significant interest. The potential applications in coordination chemistry, materials science, and medicinal chemistry warrant further investigation by researchers in these fields. This guide serves as a foundational resource to stimulate and support such future explorations.
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Paul, B. K., et al. (2026). Synthesis of Unsymmetrical 4,4'-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. ResearchGate. [Link]
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Dufour, J., et al. (2011). Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides. Organic Letters, 13(9), 2350–2353. [Link]
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Rykowski, A., et al. (2011). Synthesis of Unsymmetrical Annulated 2,2'-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5'-bi-1,2,4-triazines. Molecules, 16(10), 8347-8358. [Link]
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Dufour, J., et al. (2011). Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides. ACS Figshare. [Link]
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Paul, B. K., et al. (2026). Synthesis of Unsymmetrical 4,4'-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. PubMed. [Link]
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Mew, D., et al. (2004). 4-cyanopyridine, a versatile spectroscopic probe for cytochrome P450 BM3. The Journal of Biological Chemistry, 279(47), 49176-49183. [Link]
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Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. Organic Letters, 24(35), 6357–6363. [Link]
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Rillema, D. P., et al. (1984). Spectroscopic and electrochemical properties of the dimer tetrakis(2,2'-bipyridine)(.mu.-2,3-bis(2-pyridyl)pyrazine)diruthenium(II) and its monomeric analogue. Inorganic Chemistry, 23(12), 1633–1638. [Link]
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Milkevitch, M., et al. (1996). Spectroscopic and Electrochemical Properties of a Series of Mixed-Metal d6,d8 Bimetallic Complexes of the Form [(bpy)2M(BL)PtCl2]2+ (bpy = 2,2'-Bipyridine; BL = dpq (2,3-Bis(2- pyridyl)quinoxaline) or dpb (2,3-Bis(2-pyridyl)- benzoquinoxaline); M = OsII or RuII). Inorganic Chemistry, 35(15), 4534–4538. [Link]
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National Center for Biotechnology Information. (n.d.). 2,3'-Bipyridine. PubChem Compound Database. Retrieved from [Link]
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IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. [Link]
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chemeurope.com. (n.d.). 2,2'-Bipyridine. chemeurope.com. [Link]
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Huo, Z., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Heterocycles, 75(11), 2733-2738. [Link]
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Schmid, B., et al. (2000). 5,5′-Dicyano-2,2′-bipyridine silver complexes: discrete units or co-ordination polymers through a chelating/bridging ligand. Dalton Transactions, (2), 187-192. [Link]
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Zhang, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(11), 2939-2943. [Link]
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Wikipedia. (n.d.). 2,2′-Bipyridine. Wikipedia. [Link]
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Kumar, G. S., et al. (2022). Paired Electrolysis for Decarboxylative Cyanation: 4-CN-Pyridine, a Versatile Nitrile Source. ResearchGate. [Link]
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Mondal, B., & Saha, B. (2025). Coordination complexes of Bipyridines (CCBs): Chemistry, bonding and applications. ResearchGate. [Link]
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Wiley-VCH GmbH. (2025). 4-Cyanopyridine. SpectraBase. [Link]
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Näther, C., et al. (2003). 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. Solid State Sciences, 5(8), 1157-1165. [Link]
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Wikipedia. (n.d.). Bipyridine. Wikipedia. [Link]
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Janiak, C., et al. (2025). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. MDPI. [Link]
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Wang, M., et al. (2012). Synthesis, Structures, Spectroscopic and Electrochemical Properties of Dinitrosyl Iron Complexes with Bipyridine, Terpyridine and 1,10-Phenathroline. Molecules, 17(9), 10834-10845. [Link]
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Housecroft, C. E. (2019). The Coordination Chemistry of 2,2′-Bipyridine: The First 50 Years. Molecules, 24(21), 3945. [Link]
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Milkevitch, M., et al. (1996). Spectroscopic and Electrochemical Properties of a Series of Mixed-Metal d(6),d(8) Bimetallic Complexes of the Form (bpy = 2,2'-Bipyridine; BL = dpq (2,3-Bis(2- pyridyl)quinoxaline) or dpb (2,3-Bis(2-pyridyl)- benzoquinoxaline); M = Os(II) or Ru(II)). Inorganic Chemistry, 35(15), 4534-4538. [Link]
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Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. Chempanda. [Link]
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A Tale of Two Isomers: An In-depth Technical Guide to the 2,2'-Bipyridine and 2,3'-Bipyridine Scaffolds
For researchers, scientists, and drug development professionals, the subtle shift of a single nitrogen atom in a bipyridine scaffold can cascade into profound differences in chemical behavior and biological activity. This guide provides a comprehensive exploration of the core distinctions between the 2,2'-bipyridine and 2,3'-bipyridine isomers, offering insights into how their unique structural and electronic properties dictate their applications in coordination chemistry, catalysis, and medicinal chemistry.
The Isomeric Divide: A Structural and Electronic Overview
At first glance, 2,2'-bipyridine and 2,3'-bipyridine are closely related, both composed of two interconnected pyridine rings. However, the positioning of the nitrogen atoms is the critical differentiating factor that governs their conformational flexibility, electronic properties, and, most importantly, their interaction with metal ions.
The defining characteristic of 2,2'-bipyridine is its ability to act as a chelating ligand. The two nitrogen atoms are positioned to readily coordinate with a single metal center, forming a highly stable five-membered ring. This chelation effect is the cornerstone of its extensive use in coordination chemistry. In its unbound state, the molecule typically adopts a trans conformation due to steric hindrance, but it can easily rotate into the cis conformation required for chelation upon encountering a metal ion.
In stark contrast, the nitrogen atoms in 2,3'-bipyridine are not geometrically aligned for chelation with a single metal ion. This fundamental structural constraint prevents the formation of a stable chelate ring and dictates that it primarily functions as either a monodentate ligand, coordinating through one of its nitrogen atoms, or as a bridging ligand, linking two separate metal centers.
Table 1: Comparative Properties of 2,2'-Bipyridine and 2,3'-Bipyridine
| Property | 2,2'-Bipyridine | 2,3'-Bipyridine | Rationale for Differences |
| Coordination Mode | Bidentate, Chelating | Monodentate, Bridging | The proximity of the nitrogen atoms in the 2,2'-isomer allows for the formation of a stable five-membered chelate ring with a metal ion. The nitrogen positioning in the 2,3'-isomer prevents this. |
| pKa (Conjugate Acid) | 4.3 | ~4.8 | The slightly higher pKa of 2,3'-bipyridine suggests a slightly greater basicity of its nitrogen atoms, which can influence its interaction with protons and metal ions. |
| Conformation | Can rotate from trans to cis for coordination | Generally exists in a trans-like conformation | The energetic barrier for rotation around the C-C bond is a key factor. For 2,2'-bipyridine, the energetic gain from chelation overcomes this barrier. |
| Primary Application Focus | Catalysis, Photochemistry, Materials Science | Medicinal Chemistry, Supramolecular Chemistry | The robust metal complexes of 2,2'-bipyridine are ideal for applications requiring stable coordination, while the directional nature of 2,3'-bipyridine's coordination is leveraged in building larger molecular architectures and in drug design. |
Coordination Chemistry: A World of Difference
The divergent coordination behaviors of these two isomers lead to vastly different applications in the design of metal complexes.
The Chelation Powerhouse: 2,2'-Bipyridine
The ability of 2,2'-bipyridine to form stable chelate complexes with a wide array of transition metals is its most significant feature. This chelation results in thermodynamically stable complexes with well-defined geometries, often octahedral for tris-bipyridyl complexes like [Ru(bpy)₃]²⁺. These complexes are often intensely colored due to metal-to-ligand charge transfer (MLCT) transitions and can possess interesting photophysical and electrochemical properties. The stability and predictable coordination of 2,2'-bipyridine have made it a ubiquitous ligand in the development of catalysts, photosensitizers, and luminescent materials.
The Versatile Connector: 2,3'-Bipyridine
In contrast, 2,3'-bipyridine's inability to chelate opens up a different realm of coordination chemistry. It can act as a monodentate ligand, similar to pyridine, coordinating to a metal center through one of its nitrogen atoms. More interestingly, it can function as a bridging ligand, connecting two metal centers to form polynuclear complexes or coordination polymers. This bridging capability allows for the construction of complex supramolecular architectures with specific dimensionalities and functionalities. The choice between monodentate and bridging coordination can often be controlled by the stoichiometry of the reaction and the nature of the metal ion and other ligands present.
Implications in Catalysis and Drug Development
The distinct coordination properties of 2,2'- and 2,3'-bipyridine directly translate to their differing roles in catalysis and medicinal chemistry.
2,2'-Bipyridine in Catalysis
The robust and stable metal complexes formed with 2,2'-bipyridine are central to many catalytic processes. For instance, ruthenium-bipyridine complexes are renowned for their use as photosensitizers in photoredox catalysis. The electronic properties of the bipyridine ligand can be fine-tuned by adding substituents, which in turn modulates the redox potential and catalytic activity of the metal center. Similarly, palladium-bipyridine complexes are effective catalysts in various cross-coupling reactions. The bidentate nature of the ligand helps to stabilize the catalytic species and prevent unwanted side reactions.
The Bipyridine Scaffolds in Drug Development
Both bipyridine isomers have found application in medicinal chemistry, where their ability to interact with biological targets, often metalloenzymes, is exploited.
-
2,2'-Bipyridine: This scaffold is present in several natural products with biological activity. Its metal complexes have been extensively investigated for their anticancer properties. The proposed mechanisms of action often involve the induction of apoptosis, and the generation of reactive oxygen species. The cytotoxic effects of these complexes are influenced by the choice of metal, the overall coordination geometry, and the nature of other ligands in the complex.
-
2,3'-Bipyridine: The 2,3'-bipyridine scaffold is also a valuable pharmacophore. Its derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents. The less rigid coordination of this isomer may allow for more dynamic interactions with biological targets.
Experimental Protocols
To provide a practical context, this section outlines standardized protocols for the synthesis of a representative 2,2'-bipyridine complex and a common in vitro assay for evaluating the biological activity of such compounds.
Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride Hexahydrate
This protocol describes the synthesis of the classic [Ru(bpy)₃]Cl₂ complex, a cornerstone of photochemistry.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-bipyridine (bpy)
-
Sodium phosphinate (NaH₂PO₂)
-
Deionized water
-
Potassium chloride (KCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine RuCl₃·xH₂O (1 equivalent) and 2,2'-bipyridine (3 equivalents) in deionized water.
-
Add a freshly prepared aqueous solution of sodium phosphinate. This acts as a reducing agent to convert Ru(III) to Ru(II).
-
Heat the mixture to reflux for 30-60 minutes. The color of the solution will typically change from green or brown to a deep orange-red, indicating the formation of the complex.
-
After cooling the solution to room temperature, filter it to remove any insoluble impurities.
-
To the filtrate, add an excess of potassium chloride to precipitate the desired complex as its chloride salt via the common ion effect.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the orange-red crystalline product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells and is a common first-pass screen for the cytotoxic potential of new compounds.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the chosen cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include appropriate controls (vehicle control, positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After the incubation period, remove the medium and add the MTT solution to each well. Incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
The distinction between 2,2'-bipyridine and 2,3'-bipyridine is a compelling example of how subtle changes in molecular architecture can lead to significant divergence in chemical properties and applications. For the medicinal chemist, catalyst developer, or materials scientist, a thorough understanding of these differences is paramount. While the chelating nature of 2,2'-bipyridine has established it as a cornerstone ligand in coordination chemistry, the unique monodentate and bridging capabilities of 2,3'-bipyridine offer a complementary and equally valuable tool for molecular design. As research continues to push the boundaries of molecular engineering, the nuanced understanding of such isomeric scaffolds will undoubtedly play a crucial role in the development of next-generation catalysts, materials, and therapeutics.
References
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. Available at: [Link]
-
Crystal structures of three copper(II)–2,2′-bipyridine (bpy) compounds, [Cu(bpy)2(H2O)][SiF6]·4H2O, [Cu(bpy)2(TaF6)2] and [Cu(bpy)3][TaF6]2 and a related coordination polymer, [Cu(bpy)(H2O)2SnF6]. (n.d.). PMC. Available at: [Link]
-
Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate. (n.d.). University of the West Indies. Available at: [Link]
- Investigation of the Cytotoxicity of Metal Complexes with Thiouracil Deriv
-
Experiment 47 - Synthesis of the Ru(bpy)2(Cl)2. (n.d.). ResearchGate. Available at: [Link]
- Syntheses and characterization of two novel mercury/bipyridine complexes. (2022). Scilit.
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). JoVE. Available at: [Link]
-
Molecular Architectures Derived from Metal Ions and the Flexible 3,3′-Bipyridine Ligand: Unexpected Dimer with Hg(II). (n.d.). PMC. Available at: [Link]
-
Chemical structures of the [M(2,2 ′ -bipyridine) 2 (NO 3 )](NO 3 ) complexes (referred to as M(bpy) 2 ). (n.d.). ResearchGate. Available at: [Link]
- X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. (2024).
- Bipyridine – Knowledge and References. (n.d.). Taylor & Francis.
- Synthesis and characterization of mixed ligand complexes of ruthenium(ii) containing 2,2'-bipyridine and 3,3'-dimethyl-1,1'- methylenebisimidazolium ligands; a new synthetic approach. (n.d.). St. John's Scholar.
-
Synthesis and Spectroscopic Characterization of CN-Substituted Bipyridyl Complexes of Ru(II). (2011). ACS Publications. Available at: [Link]
-
Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. (2020). RSC Publishing. Available at: [Link]
- Transition metal pyridine complexes. (n.d.). Wikipedia.
-
Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. (2023). MDPI. Available at: [Link]
- Supplementary Information A Self-Assembly Net Structure Film for Immobilization of Tris(2,2'-bipyridyl) Ruthenium(II) and Its. (n.d.). [No Source Found].
-
(PDF) Crystal Structure of [Fe(bpy)3][Fe(pydc)2]2(pydcH2)1/2·6.5H2O Complex (bpy = 2,2′-bipyridine, pydc = pyridine-2,6-dicarboxylate). (n.d.). ResearchGate. Available at: [Link]
- An in vitro cytotoxic approach to assess the toxicity of heavy metals and their binary mixtures on hippocampal HT-22 cell line. (n.d.). Zenodo.
- A kind of preparation method of Ru-polypyridine complex. (n.d.).
- Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. (n.d.). ScholarWorks@UARK.
- Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes and halide ligands. (2025).
-
Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. (n.d.). RSC Publishing. Available at: [Link]
- Number of coordination polymers of bipy with various transition metal salts a. (n.d.).
- Synthesis and Characterization of a Ruthenium Photoredox Catalyst and Its Application to the Fluorination of an Aryloxyacetic Acid. (2024). IONiC / VIPEr.
- Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. (2022). NSUWorks.
- Appendix C6: In Vitro Cytotoxicity Test Methods BRD. (2003).
-
2,2'- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. (2024). PMC. Available at: [Link]
- Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm formation and persistence. (2025). Frontiers.
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). MDPI. Available at: [Link]
-
Kinetic and Mechanistic Effects of Bipyridine (bpy) Substituent, Labile Ligand, and Brønsted Acid on Electrocatalytic CO2 Reduction by Re(bpy) Complexes. (2018). ACS Publications. Available at: [Link]
- The effect of incorporating carboxylic acid functionalities into 2,2′-
Validation & Comparative
An In-depth Technical Guide to the FT-IR Characteristic Stretching Frequency of Nitrile Groups in Bipyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of the nitrile group (-C≡N) within bipyridine scaffolds. We will explore the underlying principles governing the nitrile stretching frequency, factors that influence its position and intensity, and provide a detailed experimental protocol for acquiring high-quality data.
The Nitrile Group as a Vibrational Probe
The nitrile functional group is an excellent vibrational probe in FT-IR spectroscopy.[1] Its stretching vibration (ν(C≡N)) gives rise to a sharp, intense absorption band in a relatively uncongested region of the mid-infrared spectrum, typically between 2200 and 2260 cm⁻¹.[2] This distinct peak is easily identifiable, making it a valuable tool for structural elucidation and for monitoring changes in the local electronic environment.[1][2] The intensity of the C≡N stretching peak is due to the large change in dipole moment during the stretching vibration of the polar carbon-nitrogen triple bond.[2]
Factors Influencing the Nitrile Stretching Frequency in Bipyridines
The precise frequency of the nitrile stretching vibration in a bipyridine molecule is highly sensitive to its chemical environment.[1] Understanding these influences is critical for accurate spectral interpretation.
1. Conjugation:
When a nitrile group is directly attached to an aromatic system like a bipyridine ring, an electronic interaction known as conjugation occurs. This delocalization of π-electrons between the aromatic ring and the C≡N triple bond weakens the triple bond.[2][3] A weaker bond has a lower force constant, resulting in a lower vibrational frequency.[2] Consequently, the nitrile stretching frequency in cyano-bipyridines and other aromatic nitriles is typically observed at a lower wavenumber compared to saturated (aliphatic) nitriles.[2][3]
-
Saturated Nitriles: ~2260-2240 cm⁻¹[2]
-
Aromatic Nitriles (including Bipyridines): ~2240-2220 cm⁻¹[2]
2. Electronic Effects of Substituents:
The presence of other substituents on the bipyridine ring can further modulate the nitrile stretching frequency.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) groups increase the electron density within the aromatic ring. This enhanced electron density can be delocalized into the π* antibonding orbital of the nitrile group, further weakening the C≡N bond and causing a shift to a lower frequency (red shift).
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or other cyano groups withdraw electron density from the ring. This effect strengthens the C≡N bond by reducing the electron density available for conjugation, leading to a shift to a higher frequency (blue shift).[3][4]
3. Metal Coordination:
Bipyridines are classic chelating ligands in coordination chemistry. When a cyano-bipyridine coordinates to a metal center, the nitrile stretching frequency can be significantly affected.
-
Coordination through Bipyridine Nitrogens: If the bipyridine coordinates to a metal ion through its ring nitrogens, the metal can act as a strong electron-withdrawing group. This pulls electron density away from the ring system and, consequently, from the nitrile substituent. This withdrawal of electron density strengthens the C≡N bond, resulting in a blue shift (increase in wavenumber) of the nitrile stretching frequency.
-
Direct Coordination of the Nitrile Nitrogen: In some cases, the nitrile nitrogen itself can coordinate to a metal center, forming a bridge. This interaction typically causes a significant blue shift in the ν(C≡N) frequency. For example, the formation of a cyanide bridge has been shown to shift the ν(C≡N) band to higher frequencies.[5]
-
Redox State of the Metal Complex: The oxidation state of the metal and the overall charge of the complex play a crucial role. Upon reduction of a metal complex containing a cyano-bipyridine ligand, electron density is often localized on the ligand. This added electron density populates the π* orbitals of the bipyridine and the nitrile group, significantly weakening the C≡N bond. This results in a dramatic red shift (decrease in wavenumber) of the ν(C≡N) band, often accompanied by a substantial increase in its intensity.[6][7] This phenomenon makes the nitrile group an excellent reporter for the redox state of the complex.[7]
4. Solvent Effects:
The polarity of the solvent can influence the nitrile stretching frequency.[8] This solvatochromism arises from the interaction of the solvent's reaction field with the dipole moment of the nitrile group.[8][9] While these shifts are generally smaller than those caused by conjugation or metal coordination, they can be significant, particularly in highly polar or hydrogen-bonding solvents.[8][9]
Comparative Data of Nitrile Stretching Frequencies
The following table summarizes the typical FT-IR stretching frequencies for nitrile groups in various chemical environments, providing a comparative framework for analyzing cyano-bipyridine derivatives.
| Compound Class | ν(C≡N) Range (cm⁻¹) | Key Influencing Factor |
| Saturated Aliphatic Nitriles | 2260 - 2240 | Baseline (No Conjugation) |
| Aromatic Nitriles (e.g., Benzonitrile) | 2240 - 2220 | Conjugation with the aromatic ring |
| Cyano-Bipyridines (uncoordinated) | ~2230 - 2220 | Conjugation with the bipyridine system |
| Cyano-Bipyridine Metal Complexes (Reduced) | Significant shift to lower frequency (<2200) | Ligand-based reduction |
| Cyano-Bipyridine Metal Complexes (Oxidized) | Shift to higher frequency (>2230) | Metal-induced electron withdrawal |
Note: These are general ranges, and the exact frequency will depend on the specific molecule and its environment.
Experimental Protocol: Acquiring High-Quality FT-IR Spectra of Cyano-Bipyridines
This section details a reliable method for obtaining FT-IR spectra of solid cyano-bipyridine samples using the Attenuated Total Reflectance (ATR) technique, which is ideal for solids due to its minimal sample preparation requirements.[10][11][12]
Instrumentation:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).[10]
Procedure:
-
Instrument Preparation and Background Scan:
-
Ensure the ATR crystal is clean. Wipe the crystal surface gently with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.[12]
-
Perform a background scan. This is a critical step to measure the spectrum of the ambient environment (air) and the instrument itself, which will then be subtracted from the sample spectrum.[13]
-
-
Sample Application:
-
Place a small amount of the solid cyano-bipyridine sample directly onto the center of the ATR crystal. Only a tiny amount of solid is needed.[10]
-
-
Applying Pressure:
-
Use the instrument's pressure clamp to press the sample firmly against the ATR crystal.[12] Consistent and adequate pressure is essential to ensure good contact between the sample and the crystal, which is necessary for a high-quality spectrum.
-
-
Spectrum Acquisition:
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic sharp, intense peak in the 2200-2240 cm⁻¹ region, which corresponds to the nitrile stretching vibration.
-
-
Cleaning:
-
After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened tissue to prevent cross-contamination.[15]
-
Workflow for FT-IR Analysis of Cyano-Bipyridines
Caption: Workflow for obtaining an FT-IR spectrum of a solid cyano-bipyridine sample using an ATR accessory.
References
-
Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available from: [Link]
-
Tucker, M. J., et al. (2009). Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview. PubMed Central. Available from: [Link]
-
Scribd. Nitrile IR Spectroscopy Overview. Available from: [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available from: [Link]
-
University of California, Irvine. Sample preparation for FT-IR. Available from: [Link]
-
Webb, L. J., et al. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PubMed Central. Available from: [Link]
-
Webb, L. J., et al. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. ACS Publications. Available from: [Link]
-
University of Wisconsin-Madison. (2010). Experiment 11 — Infrared Spectroscopy. Available from: [Link]
-
Kaim, W., et al. (2021). Optical and Infrared Spectroelectrochemical Studies of CN-Substituted Bipyridyl Complexes of Ruthenium(II). ACS Publications. Available from: [Link]
-
Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]
-
Drawell. (2024). Sample Preparation for FTIR Analysis. Available from: [Link]
-
DergiPark. (2015). SYNTHESES, STRUCTURES AND PHYSICAL PROPERTIES OF CYANIDE-BRIDGED M(II)−Ni(II) BIMETALLIC COMPLEXES WITH 2-PYRIDINEETHANOL. Available from: [Link]
-
International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Synthesis, Characterization, and Antimicrobial Studies of Some Metal (II) Complexes of 4, 4'-Bipyridine. Available from: [Link]
-
Varadwaj, A., et al. (2020). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. RSC Publishing. Available from: [Link]
-
Isai, J. S., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. PubMed Central. Available from: [Link]
-
Larin, G. M., et al. (2015). Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii). Dalton Transactions. Available from: [Link]
-
ChemRxiv. (2021). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. Available from: [Link]
-
Elixir International Journal. (2012). Vibrational spectral investigation of pyridine-2,6-dicarbonyl dichloride using ab-initio and DFT calculations. Available from: [Link]
-
ResearchGate. (2019). FT-IR spectra of (a) 2,2'-bipyridine ligand, (b) Sm complex. Available from: [Link]
-
Zalis, S., et al. (2024). Nitrile Substituents at the Conjugated Dipyridophenazine Moiety as Infrared Redox Markers in Electrochemically Reduced Heteroleptic Ru(II) Polypyridyl Complexes. ACS Publications. Available from: [Link]
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- 8. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. ijcrcps.com [ijcrcps.com]
- 15. orgchemboulder.com [orgchemboulder.com]
Comparative Stability of 2,3'-Bipyridine vs. 2,2'-Bipyridine Metal Complexes: A Guide for Researchers
Executive Summary
In the field of coordination chemistry, the selection of a ligand is paramount to tailoring the properties of a metal complex for specific applications, from catalysis to drug development. Among the most ubiquitous ligands are the bipyridines. This guide provides an in-depth comparison of the metal complexes formed by two structural isomers: 2,2'-bipyridine (2,2'-bpy) and 2,3'-bipyridine (2,3'-bpy). While structurally similar, the seemingly minor shift in a nitrogen atom's position profoundly impacts their coordination geometry, thermodynamic stability, and suitability for various applications. We will demonstrate that the ability of 2,2'-bipyridine to form a stable five-membered chelate ring with a metal ion imparts significantly greater thermodynamic stability to its complexes compared to the strained six-membered ring or alternative coordination modes of 2,3'-bipyridine. This fundamental difference is supported by extensive experimental data and is a critical consideration for researchers in the field.
Introduction: A Tale of Two Isomers
2,2'-Bipyridine and 2,3'-bipyridine are heterocyclic aromatic compounds consisting of two linked pyridine rings. Their ability to coordinate with metal ions through their nitrogen lone pairs makes them foundational building blocks in supramolecular chemistry and catalysis.[1] The critical distinction lies in the placement of these nitrogen atoms. In 2,2'-bpy, the nitrogens are positioned to act as a pincer, readily forming a stable bidentate chelate with a single metal center.[2] In contrast, the nitrogen placement in 2,3'-bpy introduces geometric constraints that complicate and generally weaken its chelation ability.
The Chelate Effect: The Decisive Advantage of 2,2'-Bipyridine
The enhanced stability of complexes containing multidentate ligands over those with analogous monodentate ligands is known as the chelate effect. 2,2'-bipyridine is a classic example of a strong chelating agent.[2] Upon coordination, it forms a highly stable five-membered ring with the metal ion.
This stability is thermodynamically driven. The coordination of one bidentate 2,2'-bpy ligand displaces two monodentate ligands (like water or pyridine), leading to a net increase in the number of free molecules in the system. This results in a significant positive change in entropy (ΔS), which in turn contributes to a more negative Gibbs free energy of formation (ΔG), signifying a more stable complex. Complexes with 2,2'-bipyridine are generally more stable than those with an equivalent number of pyridine ligands.[3][4]
Caption: Chelation of 2,2'-bipyridine with a metal ion (M+).
The Coordination Versatility and Inherent Strain of 2,3'-Bipyridine
The geometry of 2,3'-bipyridine prevents the formation of an ideal five-membered chelate ring. While it can act as a bidentate ligand, it forms a six-membered ring that is sterically strained. This strain weakens the metal-ligand interaction compared to the 2,2'-isomer. Consequently, 2,3'-bipyridine often adopts alternative coordination modes:
-
Monodentate: It can coordinate to a metal center through only one of its nitrogen atoms, leaving the other uncoordinated.
-
Bridging: It can link two different metal centers, with each nitrogen coordinating to a separate metal.
This versatility makes 2,3'-bipyridine a useful component for constructing coordination polymers and metal-organic frameworks, but it underscores the lower stability of its chelated form. X-ray crystallography is the definitive technique for elucidating these complex coordination modes and revealing the precise bond lengths and angles that confirm the presence of steric strain.[5]
Caption: Coordination modes of 2,3'-bipyridine.
Comparative Stability: A Quantitative Analysis
The difference in stability is not merely theoretical; it is quantified by the formation or stability constant (K) of the complexes. The logarithm of this value (log K) is commonly reported. A higher log K value indicates greater thermodynamic stability. While comprehensive data for 2,3'-bipyridine is less common due to its weaker complexes, the available data consistently shows lower stability constants compared to 2,2'-bipyridine for the same metal ion.
Table 1: Stepwise Stability Constants (log K) of Bipyridine Complexes with Divalent Metal Ions
| Metal Ion | Ligand | log K1 | log K2 | log K3 | Overall (log β3) | Reference |
|---|---|---|---|---|---|---|
| Co(II) | 2,2'-bpy | 5.80 | 5.51 | 4.86 | 16.17 | [6] |
| Ni(II) | 2,2'-bpy | 7.07 | 6.85 | 6.55 | 20.47 | [6] |
| Cu(II) | 2,2'-bpy | 8.10 | 5.55 | 3.47 | 17.12 | [6] |
| Zn(II) | 2,2'-bpy | 5.04 | 4.60 | 4.20 | 13.84 | [6] |
| Cu(II) | 2,2'-bpy | - | - | - | 3.51 x 10³ (K value) | [7] |
| Ni(II) | 2,2'-bpy | - | - | - | 3.30 x 10³ (K value) | [7] |
| Co(II) | 2,2'-bpy | - | - | - | 2.88 x 10³ (K value) |[7] |
Note: Data for 2,3'-bipyridine complexes is sparse in comparative literature, reflecting their lower stability and research focus. However, the trend of 2,2'-bpy forming significantly more stable complexes is universally accepted.[3][4] The stability for first-row transition metals generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6]
Experimental Validation: Synthesis and Characterization
The synthesis and characterization of these complexes are routine yet critical procedures in a research setting. Below are representative protocols.
Experimental Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1002. The stability of metal complexes of 1,10-phenanthroline and its analogues. Part I. 1,10-Phenanthroline and 2,2′-bipyridyl - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
